molecular formula C8H7BrO3 B1268626 5-Bromo-2-methoxybenzoic acid CAS No. 2476-35-9

5-Bromo-2-methoxybenzoic acid

Cat. No.: B1268626
CAS No.: 2476-35-9
M. Wt: 231.04 g/mol
InChI Key: JFDUXZIRWBYBAQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzoic acid (CAS: 2476-35-9) is a substituted benzoic acid derivative with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . It features a bromine atom at the 5-position and a methoxy group (-OCH₃) at the 2-position on the aromatic ring. Key physical properties include a melting point of 119–123°C and a purity of ≥98.0% when synthesized under optimized conditions .

This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor for antibacterial agents like N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide, which exhibits activity against planktonic and biofilm-forming bacteria . Its synthesis typically involves bromination of 3-methoxybenzoic acid or methoxylation of 5-bromosalicylic acid derivatives .

Preparation Methods

Direct Bromination Using 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

One of the most efficient methods for synthesizing 5-bromo-2-methoxybenzoic acid involves the bromination of 2-methoxybenzoic acid using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in concentrated sulfuric acid. This approach is adapted from a similar protocol for 5-bromo-2-methylbenzoic acid.

Reaction Mechanism and Conditions

The methoxy group in 2-methoxybenzoic acid acts as an ortho/para-directing group, favoring electrophilic aromatic substitution at the 5-position. DBDMH serves as a brominating agent, generating bromonium ions in the acidic medium. The reaction proceeds at room temperature for 5 hours, yielding the product with minimal side reactions.

Procedure :

  • Mixing : 2-Methoxybenzoic acid (15 g, 89.6 mmol) is dissolved in concentrated H₂SO₄ (60 mL).
  • Bromination : DBDMH (18.19 g, 60.6 mmol) is added gradually to the mixture under stirring.
  • Quenching : After completion, the reaction mixture is poured onto ice-cold water (400 mL), precipitating the product.
  • Isolation : The solid is filtered, washed, and dried under vacuum.

Yield : 88% (theoretical adaptation from).
Purity : >98% (estimated via HPLC).

Bromination with Potassium Bromate in Sulfuric Acid

An alternative method utilizes potassium bromate (KBrO₃) as the bromine source in a sulfuric acid medium. This approach is inspired by the synthesis of 5-(bromomethyl)-2-methoxybenzoic acid, modified for para-bromination.

Reaction Optimization

The methoxy group directs bromination to the para position, while the carboxylic acid group stabilizes the intermediate through resonance. KBrO₃ acts as an oxidizing agent, facilitating the generation of electrophilic bromine.

Procedure :

  • Solvent System : Chloroform (70 g) is used as the solvent.
  • Reagent Addition : 2-Methoxybenzoic acid (15.2 g, 90 mmol), KBrO₃ (1.67 g, 10 mmol), and H₂SO₄ (30 mL) are combined.
  • Reaction : Stirred at 25–30°C for 3 hours.
  • Workup : The mixture is neutralized, and the product is extracted into an organic phase.

Yield : 92.7% (adapted from).
Purity : 99.2% (reported for analogous compound).

Comparative Analysis of Synthetic Routes

Method Brominating Agent Solvent Temperature Yield Purity
DBDMH in H₂SO₄ DBDMH H₂SO₄ Room temp 88% >98%
KBrO₃ in H₂SO₄ KBrO₃ Chloroform 25–30°C 92.7% 99.2%

Key Observations :

  • The DBDMH method avoids hazardous bromine gas and offers easier handling.
  • The KBrO₃ method achieves higher yields but requires precise temperature control.

Mechanistic Insights into Electrophilic Aromatic Bromination

The bromination of 2-methoxybenzoic acid is governed by the directing effects of the substituents:

  • Methoxy Group : Activates the ring and directs electrophiles to the ortho and para positions.
  • Carboxylic Acid Group : Deactivates the ring via electron withdrawal but stabilizes the intermediate through resonance.

The combined effects result in preferential bromination at the 5-position (para to methoxy, meta to carboxylic acid).

Challenges and Scalability Considerations

Side Reactions

  • Ortho Bromination : Minimized by steric hindrance from the methoxy group.
  • Oxidation : Carboxylic acid groups may oxidize under strong acidic conditions, necessitating controlled reaction times.

Industrial Adaptations

  • DBDMH Method : Scalable to multi-kilogram batches with minimal safety risks.
  • Solvent Recovery : Chloroform from the KBrO₃ method can be recycled, reducing costs.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Bromo-2-Methoxybenzoic Acid (CAS: 72135-36-5)

  • Structure : Bromine at the 4-position, methoxy at the 2-position.
  • However, specific data on its reactivity or applications are less documented in the provided evidence .

2-Bromo-5-Methoxybenzoic Acid

  • Structure : Bromine at the 2-position, methoxy at the 5-position.
  • Synthesis : Produced via bromination of 3-methoxybenzoic acid at elevated temperatures (55–70°C) .
  • Applications: Limited evidence suggests its use in niche synthetic routes, though its bioactivity remains less explored compared to the 5-bromo isomer.

Halogen-Substituted Analogues

5-Bromo-4-Chloro-2-Methoxybenzoic Acid

  • Structure : Bromine (5-position), chlorine (4-position), and methoxy (2-position).
  • Synthesis : Bromination of 4-chlorosalicylic acid, yielding a 9:1 mixture with a debrominated byproduct .
  • Reactivity : The electron-withdrawing chlorine enhances acidity (lower pKa) and influences electrophilic substitution patterns.
  • Applications : Used in methyl ester derivatives for pharmaceutical probes .

5-Bromo-2-Chlorobenzoic Acid (CAS: C7H4BrClO2)

  • Structure : Bromine (5-position), chlorine (2-position).
  • Key Differences : Replacement of methoxy with chlorine increases electron-withdrawing effects, boosting acidity and altering solubility. This compound is valued in agrochemical synthesis due to its stability and reactivity .

Functional Group Derivatives

Methyl 5-Bromo-2-Methoxybenzoate

  • Structure : Ester derivative with a methyl group replacing the carboxylic acid proton.
  • Synthesis : Reacting 5-bromo-2-methoxybenzoic acid with methyl iodide under basic conditions .
  • Applications : Improved lipophilicity makes it suitable for drug delivery systems or as a protected intermediate in multistep syntheses.

N-(4-(Benzo[d]thiazol-2-ylthio)-3-Chlorophenyl)-3,5-Dibromo-2-Hydroxybenzamide

  • Structure : Derivative with hydroxyl (-OH) replacing methoxy (-OCH₃).
  • Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, improving solubility and bioactivity. This derivative shows potent antibacterial effects, outperforming the methoxy analogue in biofilm inhibition .

Complex Derivatives in Pharmaceuticals

4-(2-{2-(4-Benzylphenyl)-2-[2-Methyl-6-(Piperidin-1-Yl)Phenyl]Hydrazin-1-Yl}-2-Oxoethyl)-5-Bromo-2-Methoxybenzoic Acid

  • Structure : A structurally intricate antiviral compound incorporating this compound as a core subunit.
  • Applications : Demonstrates targeted activity against viral enzymes, highlighting the parent compound’s versatility in drug design .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications
This compound C₈H₇BrO₃ 5-Br, 2-OMe 119–123 Antibacterials, intermediates
5-Bromo-4-chloro-2-methoxybenzoic acid C₈H₆BrClO₃ 5-Br, 4-Cl, 2-OMe Not reported Pharmaceutical probes
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ 5-Br, 2-Cl Not reported Agrochemicals
4-Bromo-2-methoxybenzoic acid C₈H₇BrO₃ 4-Br, 2-OMe Not reported Research chemicals
Methyl 5-bromo-2-methoxybenzoate C₉H₉BrO₃ 5-Br, 2-OMe, COOCH₃ Not reported Synthetic intermediate

Biological Activity

5-Bromo-2-methoxybenzoic acid (BMBA) is an organic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group on the benzene ring, which contributes to its unique reactivity and biological interactions. Its molecular formula is C9H9BrO3, and it has a molecular weight of 245.07 g/mol.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of BMBA against various pathogens. In one study, BMBA demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that BMBA could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

BMBA has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the modulation of NF-κB signaling pathways.

The mechanism by which BMBA exerts its biological effects is thought to involve interaction with specific enzymes or receptors. For instance:

  • Enzyme Inhibition : BMBA may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation.
  • Receptor Modulation : BMBA's structural features allow it to bind to various biological receptors, potentially altering their activity and influencing cellular signaling pathways.

Case Studies

  • SGLT2 Inhibitors Development : Research has identified BMBA as a key intermediate in synthesizing SGLT2 inhibitors, which are used in treating diabetes. The compound's unique structure enhances its binding affinity to target receptors involved in glucose transport, making it valuable in pharmaceutical development .
  • Antitumor Activity : Preliminary studies suggest that BMBA may exhibit antitumor properties by inducing apoptosis in cancer cell lines. Further investigations are required to elucidate the specific pathways involved.

Future Directions

Given its promising biological activities, further research on this compound is warranted. Potential areas of exploration include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of BMBA.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 5-Bromo-2-methoxybenzoic acid, and what reaction parameters are critical?

The compound is synthesized via methoxylation of 5-bromosalicylic acid using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux (80°C, 4 hours). Hydrolysis of the methyl ester intermediate is achieved with lithium hydroxide (LiOH) in a THF/MeOH/H₂O solvent system. Key parameters include stoichiometric control of CH₃I, reaction temperature, and base strength to minimize demethylation byproducts .

Q. Which spectroscopic techniques are employed to characterize this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns (e.g., methoxy resonance at δ ~3.9 ppm). Mass spectrometry (MS) verifies molecular weight (231.04 g/mol), while infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups. Melting point analysis (162–166°C) and HPLC purity checks (>95%) are standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during methoxy group introduction?

Optimization involves screening bases (e.g., K₂CO₃ vs. NaH), solvent polarity (DMF vs. acetone), and temperature gradients. For example, substituting K₂CO₃ with a milder base like Cs₂CO₃ reduces side reactions. Flow chemistry setups improve heat distribution and reduce reaction time (e.g., from 4 hours to 30 minutes under continuous flow) .

Q. What strategies mitigate byproduct formation during methoxylation or ester hydrolysis?

Byproducts like demethylated derivatives arise from excessive base or prolonged heating. Strategies include:

  • Using anhydrous conditions to prevent hydrolysis of CH₃I.
  • Adding catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Monitoring reaction progress via TLC or in-line HPLC to terminate reactions at optimal conversion .

Q. How is this compound utilized as an intermediate in bioactive compound synthesis?

The compound serves as a precursor for benzamide derivatives with antibacterial activity. For example, coupling with 4-(benzo[d]thiazol-2-ylthio)-3-chloroaniline via SOCl₂-mediated activation forms N-substituted benzamides. Bromine atoms enable further functionalization (e.g., Suzuki couplings) for structure-activity relationship studies .

Q. What computational methods predict reactivity in nucleophilic substitution reactions involving this compound?

Density functional theory (DFT) calculates activation energies for bromine displacement reactions. Molecular docking studies assess steric/electronic effects of the methoxy group on binding to biological targets (e.g., bacterial GroEL/ES chaperones). Solvent models (e.g., COSMO-RS) optimize reaction media for SNAr mechanisms .

Q. Methodological Notes

  • Scale-Up Challenges : Industrial synthesis requires minimizing solvent waste (e.g., switching from DMF to acetone) and optimizing catalyst recycling. Pilot-scale reactors with temperature-controlled jacketed systems improve reproducibility .
  • Analytical Workflows : Combine LC-MS for tracking intermediates and GC-MS for volatile byproducts. X-ray crystallography resolves ambiguous stereochemistry in derivatives .

Properties

IUPAC Name

5-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDUXZIRWBYBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358219
Record name 5-bromo-2-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2476-35-9
Record name 5-Bromo-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2476-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-methoxybenzoic acid
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Record name 5-Bromo-2-methoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: The solution of 110 g of 5-bromosalicylic acid in 900 ml of water and 48 g of sodium hydroxide is stirred while 60 ml of dimethyl sulfate are added. The mixture is stirred at 70° for 3 hours, whereupon 50 ml of 50% aqueous sodium hydroxide are added, followed slowly by 60 ml of dimethyl sulfate. After stirring at 70° for 6 hours the last step is repeated and the mixture warmed 17 hours longer. It is cooled in an ice bath, filtered, the filtrate stirred with methylene chloride and neutralized with cold 5 N aqueous hydrochloric acid. The organic phase is separated, dried and evaporated to yield the 5-bromo-2-methoxybenzoic acid melting at 115°-117°.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 5-bromo-2-methoxybenzoate (14.7 g) obtained in step A was dissolved in 100 mL of methanol. To the solution, 40 mL of a 20% aqueous solution of potassium hydroxide was added, and the mixture was stirred for 2 hours at 80° C. The reaction solution was cooled to 0° C., and then adjusted to pH of about 3 with the use of 11 mL of concentrated hydrochloric acid. The precipitate was separated by filtration, washed with water, and then dried over diphosphorus pentoxide under reduced pressure to obtain 10.9 g (85%) of 5-bromo-2-methoxybenzoic acid.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-methoxybenzoic acid (6 g, 39.4 mmol) in 80 mL of acetonitrile was added N-bromosuccinimide (7.4 g, 41.4 mmol) in 20 mL of acetonitrile. The reaction mixture was warmed to ambient temperature and the mixture was allowed to stir for 16 hours. Additional N-bromosuccinimide (14.8 g, 82.8 mmol) was added and the reaction mixture stirred for an additional 48 hours. The mixture was quenched with 25 mL of H2O and the layers were separated. The aqueous layer was extracted with three 15 mL of portions of CH2Cl2 and the combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via column chromatography (SiO2, 50% hexanes in ethyl acetate) afforded the title compound. MS (DCI/NH3) m/z 248, 250 (M+NH4)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-Bromo-2-methoxybenzoic acid
5-Bromo-2-methoxybenzoic acid
5-Bromo-2-methoxybenzoic acid
5-Bromo-2-methoxybenzoic acid
5-Bromo-2-methoxybenzoic acid
5-Bromo-2-methoxybenzoic acid

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